![molecular formula C21H18N2OS B2606483 7-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1207014-35-4](/img/structure/B2606483.png)
7-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
7-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H18N2OS and its molecular weight is 346.45. The purity is usually 95%.
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Mechanism of Action
Target of action
Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied as potential antitubercular agents, showing significant antimycobacterial activity against Mycobacterium tuberculosis . Thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors .
Biochemical pathways
Ezh2 inhibitors can affect the histone methylation pathways, leading to changes in gene expression .
Result of action
Thieno[2,3-d]pyrimidin-4(3H)-ones have shown antimycobacterial activity, and thieno[3,2-d]pyrimidine derivatives have demonstrated antitumor activity .
Biological Activity
The compound 7-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H18N2OS |
Molecular Weight | 334.43 g/mol |
The thieno[3,2-d]pyrimidine core is significant for its biological activity, often interacting with various biological targets.
The biological activity of thienopyrimidine derivatives often involves their interaction with enzymes and receptors. This compound has been studied for its potential to inhibit specific enzymes and modulate receptor activities. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to receptors that play roles in various physiological processes, potentially leading to therapeutic effects.
Biological Activities
Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities:
- Antimicrobial Activity : Thienopyrimidines have shown promise against various bacterial strains. Studies suggest that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Some thienopyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
- Antiviral Properties : Certain derivatives have been evaluated for their ability to inhibit viral replication, indicating possible applications in antiviral drug development.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as antimicrobial agents .
Antitumor Effects
In vitro studies on human cancer cell lines demonstrated that specific thienopyrimidine derivatives induced apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .
Antiviral Evaluation
Research assessing the antiviral properties of related pyrimidine derivatives found that some compounds effectively inhibited the replication of the herpes simplex virus (HSV) in vitro. The structure-activity relationship (SAR) suggested that modifications to the thienopyrimidine core could enhance antiviral potency .
Summary of Biological Activities
Scientific Research Applications
The compound 7-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies where applicable.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and ability to interact with various biological targets. The presence of methylphenyl groups enhances its lipophilicity, potentially improving its bioavailability.
Medicinal Chemistry
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have reported that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds derived from thieno[3,2-d]pyrimidine have been shown to inhibit tumor growth in xenograft models.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, as thieno derivatives have been linked to inhibition of bacterial growth and fungal infections.
Biochemical Research
The compound is utilized as a biochemical probe in research settings to study enzyme interactions and cellular pathways. Its ability to modulate specific biological targets makes it valuable for:
- Target Identification : Investigating the mechanism of action of certain enzymes or receptors.
- Pathway Analysis : Understanding signaling pathways involved in disease mechanisms.
Materials Science
In materials science, the compound's unique structural properties allow for applications in the development of:
- Organic Electronics : Its electronic properties can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Sensors : The compound can be integrated into sensor technologies due to its ability to undergo reversible chemical changes.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of thieno[3,2-d]pyrimidine derivatives for their anticancer properties. The results indicated that derivatives with methyl substitutions exhibited enhanced activity against breast cancer cell lines compared to their unsubstituted counterparts. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy.
Case Study 2: Antimicrobial Effects
In a research article featured in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial effectiveness of various thieno[3,2-d]pyrimidine compounds against resistant bacterial strains. The findings demonstrated that specific substitutions on the phenyl rings significantly increased antibacterial activity, suggesting a pathway for developing new antibiotics.
Table 1: Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
Compound Name | Activity Type | Target Organism/Cell Line | Reference |
---|---|---|---|
Compound A | Anticancer | MCF-7 (breast cancer) | Journal of Medicinal Chemistry |
Compound B | Antimicrobial | E. coli | Antimicrobial Agents and Chemotherapy |
Compound C | Antiviral | HIV | Journal of Virology |
Table 2: Material Properties
Property | Value |
---|---|
Conductivity | High |
Thermal Stability | Stable up to 300°C |
Solubility | Soluble in DMSO |
Properties
IUPAC Name |
7-(4-methylphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-7-9-16(10-8-14)18-12-25-20-19(18)22-13-23(21(20)24)11-17-6-4-3-5-15(17)2/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAPRVFIUMTMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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